4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. Its structure includes a 4-oxo group, a phenyl substituent at position 8, and a carboxamide moiety linked to a pyridin-4-ylmethyl group.
Propriétés
IUPAC Name |
4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c25-16(20-12-13-6-8-19-9-7-13)15-17(26)24-11-10-23(18(24)22-21-15)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPNLULBQNNHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a novel heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.4 g/mol. The structure features a tetrahydroimidazo[2,1-c][1,2,4]triazine core which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups to enhance biological activity. Common synthetic pathways include:
- Formation of the imidazo[2,1-c][1,2,4]triazine core through cyclization reactions.
- Introduction of the phenyl and pyridinylmethyl groups , which are crucial for biological interaction.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values of 0.20 μM for A549 and 1.25 μM for MCF-7 cells, indicating potent cytotoxic effects .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of PI3K/Akt/mTOR Pathway : Studies indicate that it suppresses the phosphorylation of Akt and mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various pathogens. Preliminary tests indicate:
- Bacterial Inhibition : The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.
Comparative Analysis
To better understand the efficacy of this compound compared to similar molecules, a table summarizing key biological activities is presented below:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| 4-Oxo Compound | A549: 0.20 μM MCF-7: 1.25 μM | Yes | PI3K/Akt/mTOR inhibition |
| Similar Compound A | A549: 0.40 μM MCF-7: 2.50 μM | Moderate | EGFR inhibition |
| Similar Compound B | A549: 0.30 μM MCF-7: 1.80 μM | Yes | Apoptosis induction |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
-
Study on Lung Cancer Cells :
- Objective : Assess the cytotoxicity against A549 cells.
- Findings : The compound induced apoptosis via activation of caspase pathways.
-
In Vivo Studies :
- Objective : Evaluate antitumor efficacy in animal models.
- Results : Significant tumor size reduction was observed in treated groups compared to controls.
Comparaison Avec Des Composés Similaires
Substituent Variations at Position 8
Impact of Substituents :
- Lipophilicity : Ethoxy increases lipophilicity (logP) compared to methoxy or unsubstituted phenyl, affecting membrane permeability and metabolic stability.
- Molecular Weight : Larger substituents (e.g., ethoxy) increase molecular weight, which may influence pharmacokinetic properties like absorption and distribution.
Pyridine Position in the Carboxamide Moiety
Impact of Pyridine Orientation :
- Steric Effects : 3-Pyridinyl placement may introduce steric hindrance in binding pockets, altering target selectivity.
Comparison with Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) () share a tetrahydroimidazo core but lack the triazine ring. Key differences include:
- Functional Groups : The carboxamide in the target compound replaces ester groups (e.g., in 1l), improving metabolic stability and reducing esterase-mediated hydrolysis .
Physicochemical and Spectral Properties
Table 1: Key Properties of Selected Compounds
*Estimated based on structural similarity to analogs.
Spectral Data :
- 1H NMR : The target compound’s pyridin-4-ylmethyl group would show distinct aromatic proton signals (δ ~8.5 ppm for pyridine H-2/H-6) compared to pyridin-3-ylmethyl analogs (δ ~8.1–8.3 ppm for H-2/H-4/H-5) .
- IR : Strong absorption bands for the carboxamide (C=O stretch ~1650–1680 cm⁻¹) and triazine ring (C=N stretch ~1550 cm⁻¹) .
Q & A
Basic: What synthetic routes are available for synthesizing this compound, and what key reaction conditions influence yield?
Methodological Answer:
One-pot multi-step reactions are commonly employed for synthesizing tetrahydroimidazo-triazine derivatives. For example, a two-step procedure involving cyclocondensation followed by functionalization under controlled temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) can yield the core structure . Key factors affecting yield include:
- Catalyst selection : Use of EDCI·HCl and HOBt for carboxamide coupling .
- Reaction time : Extended heating (18–24 hours) ensures complete conversion .
- Purification : Column chromatography or recrystallization improves purity (>95%) .
Basic: Which spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer:
A combination of 1H/13C NMR , IR , and HRMS is critical:
- NMR : Assign peaks to confirm substituent positions (e.g., pyridin-4-ylmethyl protons at δ 4.5–5.0 ppm) and ring saturation .
- IR : Validate carbonyl (C=O) stretches (~1680–1640 cm⁻¹) and amide N–H bonds (~3350 cm⁻¹) .
- HRMS : Match experimental and calculated m/z values (e.g., [M+H]+) to confirm molecular formula .
Advanced: How can computational methods optimize synthesis and reaction design?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction path search : Identify low-energy intermediates for cyclization steps .
- Solvent effects : Simulate polarity impacts on reaction kinetics using COSMO-RS models .
- Machine learning : Train models on existing data (e.g., yields, solvent systems) to predict optimal conditions for novel analogs .
Advanced: How to resolve discrepancies in 1H NMR data between synthesized batches?
Methodological Answer:
Systematic troubleshooting steps include:
- Repeat experiments : Confirm reproducibility under identical conditions .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons .
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., incomplete coupling or oxidation) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof if ambiguity persists .
Basic: What purification strategies are recommended for isolating high-purity compound?
Methodological Answer:
- Recrystallization : Use solvent pairs like DCM/hexane for polar impurities .
- Column chromatography : Optimize mobile phase (e.g., gradient elution with ethyl acetate/hexane) based on TLC Rf values .
- Prep-HPLC : Employ reverse-phase C18 columns for challenging separations, especially for stereoisomers .
Advanced: What mechanistic insights explain the formation of the tetrahydroimidazo-triazine core?
Methodological Answer:
- Kinetic studies : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., cyclization vs. amide coupling) .
- Isotopic labeling : Use 15N-labeled reagents to trace nitrogen incorporation into the triazine ring .
- Theoretical modeling : Calculate activation energies for competing pathways (e.g., [1,3]- vs. [1,5]-hydride shifts) to rationalize regioselectivity .
Basic: How to validate compound stability under storage conditions?
Methodological Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light sensitivity : Use amber vials and UV-vis spectroscopy to detect photodegradation products .
- Lyophilization : Assess stability in lyophilized vs. solution states using NMR and mass spectrometry .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
- Process intensification : Implement flow chemistry to improve heat/mass transfer during exothermic steps .
- Catalyst recycling : Immobilize EDCI/HOBt on silica or polymer supports to reduce waste .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry, solvent) via response surface methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
